Pindolol is a synthetic, non-selective beta-adrenergic receptor antagonist with partial agonist activity at 5-HT1A receptors [, ]. It is classified as a sympatholytic agent and is primarily known for its use in treating hypertension and cardiac arrhythmias.
In scientific research, Pindolol has gained significant attention as a potential augmenting agent for enhancing the efficacy of selective serotonin reuptake inhibitors (SSRIs) in treating major depressive disorder [, , , , ].
Pindolol-d7 can be synthesized through various chemical methods, typically involving the exchange of hydrogen atoms with deuterium in the presence of deuterated solvents or gases. This compound is commercially available from chemical suppliers such as BenchChem and Smolecule, which provide detailed specifications and synthesis methods for researchers.
Pindolol-d7 falls under the category of beta-blockers and is specifically classified as a non-selective beta-adrenergic receptor antagonist. It interacts with both beta-1 and beta-2 adrenergic receptors, influencing cardiovascular function and metabolic processes.
The synthesis of Pindolol-d7 generally involves a catalytic exchange process where hydrogen atoms in the pindolol molecule are replaced with deuterium. This can be achieved using a catalyst such as palladium on carbon under controlled conditions, including temperature and pressure. The most common method utilizes deuterium gas or deuterated solvents to facilitate this exchange.
The reaction conditions are critical for optimizing yield and purity. Typically, the synthesis process may involve:
Industrial production may scale these methods up, ensuring high-purity deuterium sources and advanced catalytic systems to maximize efficiency .
Pindolol-d7 retains the core structure of pindolol but includes seven deuterium atoms replacing hydrogen atoms in specific positions. This modification alters its physical properties while maintaining its biological activity.
The molecular formula for Pindolol-d7 is . The presence of deuterium alters the compound's mass and can influence its behavior in biological systems, making it valuable for tracing studies in pharmacokinetics.
Pindolol-d7 can participate in various chemical reactions similar to its non-deuterated counterpart:
The reactions involving Pindolol-d7 are influenced by the presence of deuterium, which can lead to kinetic isotope effects that provide insights into reaction mechanisms and pathways.
Pindolol-d7 acts primarily by blocking beta-adrenergic receptors (both beta-1 and beta-2) and serotonin 5-HT1A receptors. This blockade results in several physiological effects:
Pharmacokinetically, Pindolol-d7 is rapidly absorbed with peak plasma concentrations typically reached within 1 to 2 hours following administration. Its unique isotopic labeling allows for precise tracking in metabolic studies.
Relevant data from studies indicate that Pindolol-d7 can be detected accurately using techniques like liquid chromatography coupled with mass spectrometry, providing insights into its concentration and metabolic fate .
Pindolol-d7 has several scientific uses:
Pindolol-d7 is a deuterium-enriched isotopologue of the non-selective beta-blocker pindolol. The compound features seven deuterium atoms (²H or D) strategically replacing hydrogen atoms at the isopropylamine group's methyl positions (–N–CH(CH₃)₂ → –N–CD(CD₃)₂) [3] [7] [8]. This modification preserves the core indole-4-oxy and propanolamine moieties critical for pharmacological activity. Isotopic labeling is confirmed through advanced analytical techniques, including mass spectrometry, which shows a characteristic +7 Da shift in the molecular ion peak (m/z 255.36) compared to unmodified pindolol (m/z 248.33) [7] [8]. Nuclear magnetic resonance (NMR) spectroscopy further validates deuterium integration, demonstrating the absence of proton signals corresponding to the methyl groups.
The molecular formula of pindolol-d7 is C₁₄H₁₃D₇N₂O₂, with a molecular weight of 255.36 g/mol [7] [8] [10]. Deuterium substitution occurs exclusively at the isopropyl moiety of the side chain, resulting in a –CD(CD₃)₂ group [3] [9]. This targeted labeling minimizes alterations to the pharmacophore while maximizing metabolic stability at vulnerable oxidation sites. The substitution pattern is:
Table 1: Deuterium Substitution Sites in Pindolol-d7
Molecular Segment | Position | Hydrogen Atoms Replaced | Deuterium Count |
---|---|---|---|
Isopropylamine Side Chain | –N–CH(CH₃)₂ | –CH (methine) | 1 |
–CH₃ (methyl groups) | 6 (3 per methyl) | ||
Indole Ring | C₁–C₈ positions | None | 0 |
Propanolamine Linker | –O–CH₂–CH(OH)–CH₂–N– | None | 0 |
Deuteration subtly influences key physicochemical properties:
Table 2: Physicochemical Comparison of Pindolol vs. Pindolol-d7
Property | Pindolol | Pindolol-d7 | Technique/Reference |
---|---|---|---|
Molecular Formula | C₁₄H₂₀N₂O₂ | C₁₄H₁₃D₇N₂O₂ | High-res MS [7] [8] |
Molecular Weight | 248.33 g/mol | 255.36 g/mol | Calculated exact mass |
logP | 1.75–1.90 | 2.29–2.30 | Computational/experimental [1] [5] |
Water Solubility | Moderately soluble | Moderately soluble | Equilibrium solubility [5] |
Metabolic Stability | Hepatic oxidation (t₁/₂ 3–4 h) | Enhanced (t₁/₂ extended) | In vitro microsomal models [4] |
Pindolol-d7 synthesis follows two primary routes:1. Deuterated Precursor Approach:- Reaction of 4-hydroxyindole with epichlorohydrin-d₄ (Cl–CH₂–CD(OD)–CH₂–O–) yields glycidyl ether intermediates.- Nucleophilic ring opening using deuterated isopropylamine (CD₃–CD(CD₃)–NH₂) under anhydrous conditions [3] [6].- Purification via preparative HPLC achieves >98% isotopic purity [9].
Radiolabeled variants (e.g., ¹⁴C-pindolol-d7) incorporate carbon-14 at the carbonyl position of the indole ring, enabling dual-isotope tracing for ADME studies. Quality control employs LC-MS/MS and NMR to confirm regioselective deuteration and exclude protium contamination [3] [6] [9].
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0